ヒドロキシクロロキンN-オキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxychloroquine N-Oxide is used in Hydrochloroquinoline impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Hydrochloroquinoline and its related formulations .

Synthesis Analysis

Hydroxychloroquine (HCQ) and its Synthetic Precursors have been reviewed for the industrial and academic synthesis of HCQ and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ( (4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) . A patent describes a synthesis process involving the addition of a 3N HCl aqueous solution and chloroform to a mixture, which is then cooled to room temperature, stirred for 1 hour, and allowed to stand .Molecular Structure Analysis

Based on molecular docking analysis, computation toxicity studies, and the cheminformatics properties, two metabolites desethylchloroquine and bisdesethylchloroquine have similar binding modes of action and drug-like properties albeit with significantly lower toxicity values compared to the parent CQ and HCQ .Chemical Reactions Analysis

Radiolytic degradation leads to free radical’s formation, which facilitates molecular lesion and breaks the chemical bonds. The use of pharmaceutical compounds, such as hydroxychloroquine (HCQ), is increasing nowadays due to the Covid 19 pandemic situation. This study focused on gamma radiation-induced degradation of HCQ in aqueous solution .Physical And Chemical Properties Analysis

Hydroxychloroquine presents many drug properties that increase its therapeutic use. There are, indeed, different research pathways in numerous autoimmune, inflammatory, and infectious diseases, as well as in cancerology .科学的研究の応用

電気化学検出

ヒドロキシクロロキンは、ヒト尿サンプルや医薬品サンプル中の抗生物質ヒドロキシクロロキンの検出のための電気化学センサーの開発に使用されてきました . このセンサーは、ZnO ドープ黒鉛化炭素を使用して構築されており、裸の炭素ペースト電極と比較して、優れた電気触媒活性とより大きな活性表面積を示します .

COVID-19 治療

ヒドロキシクロロキンは、COVID-19 治療のための潜在的な薬剤として考えられてきました . それは、SARS-CoV-2 がウイルスに付着するのを阻害すると考えられています . しかし、いくつかの研究では、標準治療に加えてクロロキン/ヒドロキシクロロキンを使用すると、臨床状態が大幅に悪化し、腎機能障害のリスクが高まることが示されています .

マラリア治療

ヒドロキシクロロキンは、何十年にもわたってマラリアの予防と治療に使用されてきました . それは、長いアプリケーションリストを持つ、よく知られた多目的薬です .

自己免疫疾患

ヒドロキシクロロキンは、自己免疫疾患の治療にも使用されています . このコンテキストでのその作用機序は明確には定義されていませんが、いくつかの重複する経路が関与していると考えられています .

がん治療

作用機序

Target of Action

Hydroxychloroquine N-Oxide primarily targets several autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase and transport protein Sec23A . It also regulates the expression of galectin-8, mitogen-activated protein kinase 8 . These proteins play crucial roles in cellular processes such as autophagy, protein transport, and signal transduction.

Mode of Action

Hydroxychloroquine N-Oxide interacts with its targets by inhibiting their function. For instance, it suppresses the activity of endosomal NADPH oxidase, a key player in the signal transduction of cytokines . It also prevents the translocation of the catalytic subunit of NOX2 into the endosome .

Biochemical Pathways

Hydroxychloroquine N-Oxide affects several biochemical pathways. It is known to inhibit the assembly of endosomal NOX2 , which is involved in many inflammatory and prothrombotic signaling pathways. It also influences the autophagosome-lysosomal pathway and sphingolipid metabolism . These pathways are crucial for cellular processes such as autophagy, inflammation, and lipid metabolism.

Pharmacokinetics

Hydroxychloroquine, from which hydroxychloroquine n-oxide is derived, is known to have a long half-life and is extensively distributed in the body . It is metabolized in the liver and excreted in the urine . The ADME properties of Hydroxychloroquine N-Oxide might be similar, but further studies are needed to confirm this.

Result of Action

The action of Hydroxychloroquine N-Oxide leads to various molecular and cellular effects. It reduces proinflammatory cytokine expression , suppresses immune cell infiltration , and improves early molecular signs of Alzheimer’s by reducing inflammation and enhancing the clearance of abnormal buildup of proteins . These effects contribute to its therapeutic potential in various diseases.

Action Environment

Environmental factors can influence the action of Hydroxychloroquine N-Oxide. For instance, the drug’s efficacy can be affected by the patient’s health status, such as the presence of liver or kidney disease . Additionally, factors like diet, other medications, and genetic variations can also influence how the drug is metabolized and its overall effectiveness . Therefore, these factors should be considered when using Hydroxychloroquine N-Oxide.

Safety and Hazards

Taking hydroxychloroquine to treat COVID-19 may increase the risk of heart rhythm problems, blood and lymph disorders, kidney injury, liver problems and failure . Hydroxychloroquine is used to treat autoimmune diseases including arthritis. While considered generally safe, several adverse events are associated with its use, and it should only be used under medical supervision .

将来の方向性

The therapeutic versatility of hydroxychloroquine has led to repurposing it for other clinical conditions, with recent studies showing reduction in proteinuria in IgA nephropathy. Research is also underway to investigate the efficacy of hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury and for cardiovascular risk reduction in chronic kidney disease .

生化学分析

Biochemical Properties

Hydroxychloroquine N-Oxide, like its parent compound, is believed to interact with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 enzymes, specifically CYP3A4, CYP2D6, and CYP2C8 . These enzymes form the primary metabolites desethylchloroquine and desethylhydroxychloroquine to various degrees .

Cellular Effects

Hydroxychloroquine N-Oxide, similar to Hydroxychloroquine, is likely to have effects on various types of cells and cellular processes. Hydroxychloroquine has been shown to interfere with lysosomal activity and autophagy, interact with membrane stability, and alter signaling pathways and transcriptional activity . It can result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules .

Molecular Mechanism

The molecular mechanism of Hydroxychloroquine N-Oxide is not fully understood. It is believed to exert its effects at the molecular level, similar to Hydroxychloroquine. Hydroxychloroquine and Chloroquine are weak bases and have a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . They interfere with lysosomal activity and autophagy, interact with membrane stability, and alter signaling pathways and transcriptional activity .

Temporal Effects in Laboratory Settings

Hydroxychloroquine has been shown to have significant effects over time in laboratory settings . Severe laboratory abnormalities while taking Hydroxychloroquine are rare, even in a population with a high rate of comorbidities .

Dosage Effects in Animal Models

Studies on Hydroxychloroquine have shown that it is ineffective in macaque and hamster SARS-CoV-2 disease models, even at high doses .

Metabolic Pathways

Hydroxychloroquine N-Oxide is involved in metabolic pathways mediated by cytochrome P450 enzymes. It is metabolized by CYP3A4, CYP2D6, and CYP2C8 .

Transport and Distribution

Hydroxychloroquine and Chloroquine are weak bases that accumulate in acidic compartments such as lysosomes and inflamed (acidic) tissues .

Subcellular Localization

Hydroxychloroquine has been shown to accumulate in lysosomes and inflamed tissues , which could suggest a similar localization for Hydroxychloroquine N-Oxide.

特性

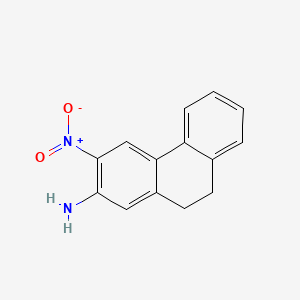

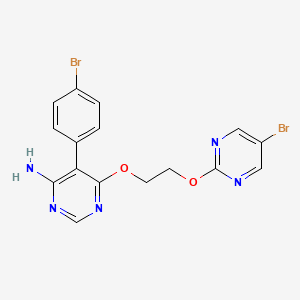

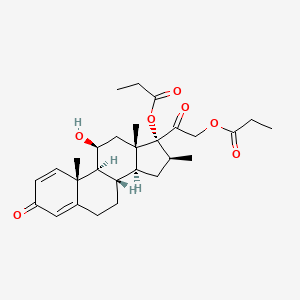

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-(2-hydroxyethyl)pentan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O2/c1-3-22(24,11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFRZWJEVUVFPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)(CCO)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449223-88-4 |

Source

|

| Record name | Hydroxychloroquine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449223884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ464PH8YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide](/img/structure/B579907.png)